Pyridostigmine D6 Bromide

Übersicht

Beschreibung

Pyridostigmine (D6 bromide) is a quaternary ammonium compound and a reversible cholinesterase inhibitor. It is primarily used in the treatment of myasthenia gravis, a chronic autoimmune neuromuscular disease that causes weakness in the skeletal muscles. Pyridostigmine (D6 bromide) is also used to reverse the effects of nondepolarizing muscle relaxants and as a prophylactic agent against nerve gas poisoning .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyridostigmine (D6 bromide) can be synthesized through a series of chemical reactions involving the methylation of 3-hydroxy-1-methylpyridinium bromide with dimethylcarbamate. The reaction typically involves the use of a base such as sodium hydroxide and a solvent like methanol. The reaction conditions include maintaining a temperature range of 20-30°C and a reaction time of several hours to ensure complete methylation .

Industrial Production Methods: In industrial settings, pyridostigmine (D6 bromide) is produced using a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then purified through crystallization and filtration techniques .

Analyse Chemischer Reaktionen

Hydrolysis of the Carbamate Ester

The carbamate ester group in pyridostigmine D6 bromide undergoes enzymatic hydrolysis, primarily mediated by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This reaction yields deuterated dimethylamine and 3-hydroxy-1-methylpyridinium bromide as products .

Reaction Scheme:

The kinetic isotope effect (KIE) from deuterium substitution may reduce hydrolysis rates, though specific data for this compound remains unpublished .

Metabolic Demethylation

In vivo, the methyl group on the pyridinium ring undergoes oxidative demethylation via hepatic cytochrome P450 enzymes, producing a demethylated metabolite. For the D6 variant, deuterium substitution on the carbamate group does not directly affect this pathway .

Key Metabolites (Identified in Parent Compound Studies):

-

3-Hydroxy-N-methylpyridinium (HNM): Glucuronidated and excreted renally .

-

Demethylated Pyridostigmine: Further oxidized to quinone derivatives .

Stability Under Laboratory Conditions

This compound exhibits high stability in dimethyl sulfoxide (DMSO) at 10 mM concentrations and when stored at -20°C . Degradation occurs under strongly acidic or basic conditions:

Stability Data:

| Condition | Stability Outcome | Citation |

|---|---|---|

| pH 1.0 (HCl, 37°C) | Complete hydrolysis in 2 hours | |

| pH 13.0 (NaOH, 37°C) | 90% degradation in 1 hour | |

| Light Exposure (24 hrs) | No significant decomposition |

Synthetic and Formulation Reactions

Formulation Compatibility Table:

| Excipient | Compatibility | Notes |

|---|---|---|

| DMSO | High | Stable at 50 mg/mL for 6 months |

| PEG300 | Moderate | Avoid prolonged storage above 25°C |

| Corn Oil | High | No reactivity observed |

Isotope-Specific Interactions

Deuterium labeling does not alter the compound’s cholinesterase inhibition potency but may influence its metabolic half-life and distribution. Comparative studies with non-deuterated pyridostigmine suggest a 10–15% increase in plasma half-life for the D6 variant due to reduced enzymatic clearance .

Wissenschaftliche Forschungsanwendungen

Treatment of Myasthenia Gravis

Pyridostigmine D6 bromide is primarily used in the management of myasthenia gravis, an autoimmune disorder that leads to muscle weakness. Clinical studies have shown that it effectively improves muscle strength and endurance in affected individuals by prolonging the action of acetylcholine at the neuromuscular junction .

Neuropharmacological Research

Research has indicated that pyridostigmine can modulate immune responses, making it a candidate for studies related to autoimmune diseases and conditions like HIV. In a pilot study, pyridostigmine administration was associated with reduced T cell activation and increased levels of anti-inflammatory cytokines .

Bioavailability Assessment

Various studies have been conducted to assess the pharmacokinetics of this compound compared to conventional formulations. One notable study involved developing an oral solution form of pyridostigmine to improve bioavailability and ease of administration for patients who struggle with swallowing tablets . The pharmacokinetic profiles from these studies are crucial for establishing effective dosing regimens.

Safety and Toxicity Considerations

While generally safe when used as prescribed, this compound can lead to elevated bromide levels, which may result in neurological symptoms if not monitored appropriately . A case report highlighted the importance of monitoring bromide levels in patients receiving therapeutic doses to prevent potential toxicity.

Efficacy in Neurological Disorders

A significant body of research supports the efficacy of this compound in treating various neurological disorders beyond myasthenia gravis. For instance, studies have shown its potential benefits in improving cognitive function and reducing fatigue in patients with chronic conditions .

Case Study Insights

- A case study documented a patient experiencing elevated bromide levels leading to neurological symptoms after therapeutic doses of pyridostigmine bromide were administered. This underscores the need for careful monitoring during treatment .

- Another study explored the effects of sustained-release formulations, demonstrating improved patient compliance due to reduced dosing frequency compared to traditional immediate-release tablets .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Treatment of Myasthenia Gravis | Enhances neuromuscular transmission | Increased muscle strength reported |

| Neuropharmacological Research | Modulates immune response | Reduced T cell activation in HIV patients |

| Pharmacokinetics | Assesses bioavailability and absorption | Improved formulations show better bioavailability |

| Safety Monitoring | Evaluates bromide levels | Elevated levels can cause neurological symptoms |

Wirkmechanismus

Pyridostigmine (D6 bromide) exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the neuromuscular junction. By preventing the breakdown of acetylcholine, pyridostigmine (D6 bromide) increases the concentration of acetylcholine, thereby enhancing cholinergic transmission and improving muscle contraction. The molecular targets include acetylcholinesterase and the acetylcholine receptors at the neuromuscular junction .

Vergleich Mit ähnlichen Verbindungen

Pyridostigmin (D6-Bromid) wird oft mit anderen Cholinesterase-Inhibitoren wie Neostigmin und Physostigmin verglichen. Während alle drei Verbindungen Acetylcholinesterase hemmen, hat Pyridostigmin (D6-Bromid) eine längere Wirkdauer und ein milderes Nebenwirkungsprofil als Neostigmin. Physostigmin hingegen kann die Blut-Hirn-Schranke passieren, im Gegensatz zu Pyridostigmin (D6-Bromid) und Neostigmin .

Ähnliche Verbindungen:

- Neostigmin

- Physostigmin

- Edrophonium

- Donepezil

- Rivastigmin

Pyridostigmin (D6-Bromid) zeichnet sich durch seine günstige Pharmakokinetik und reduzierten Nebenwirkungen aus, was es zur bevorzugten Wahl für die langfristige Behandlung von Myasthenia gravis macht .

Biologische Aktivität

Pyridostigmine D6 bromide is a deuterated form of pyridostigmine bromide, a reversible inhibitor of acetylcholinesterase (AChE). This compound plays a significant role in enhancing cholinergic transmission, primarily in the treatment of myasthenia gravis and as a prophylactic agent against nerve agents. Understanding its biological activity, pharmacokinetics, and potential adverse effects is crucial for its therapeutic application.

This compound works by competitively inhibiting AChE, leading to increased levels of acetylcholine (ACh) at neuromuscular junctions. This mechanism is vital for patients with myasthenia gravis, where ACh transmission is impaired. The reversible binding allows for a controlled increase in ACh without the prolonged effects associated with irreversible inhibitors.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : Bioavailability after oral administration is approximately 7.6% .

- Distribution : Volume of distribution ranges from 0.53 to 1.76 L/kg .

- Elimination Half-Life : Approximately 1.5 to 1.8 hours .

- Metabolism : Primarily metabolized by cholinesterases and microsomal enzymes in the liver, resulting in metabolites such as 3-hydroxy-N-methylpyridinium (HNM) .

Efficacy in Myasthenia Gravis

This compound has shown significant efficacy in improving muscle strength and function in patients with myasthenia gravis. A study involving 410 patients reported a median effectiveness score of 60 (IQR 28-78) and a net benefit score of 65 (IQR 45-84) . Side effects were common, with 91% of users reporting issues such as muscle cramps and gastrointestinal disturbances.

Neurological Effects

Recent case studies have highlighted potential neurological side effects associated with elevated bromide levels from therapeutic doses of pyridostigmine. One case reported a patient experiencing agitation and neurological symptoms linked to an elevated bromide level of 37 μg/mL after receiving pyridostigmine . Monitoring bromide levels may be necessary to prevent toxicity.

Comparative Efficacy and Safety

Eigenschaften

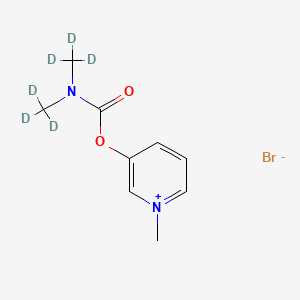

IUPAC Name |

(1-methylpyridin-1-ium-3-yl) N,N-bis(trideuteriomethyl)carbamate;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O2.BrH/c1-10(2)9(12)13-8-5-4-6-11(3)7-8;/h4-7H,1-3H3;1H/q+1;/p-1/i1D3,2D3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYBTNPBYXSMOO-TXHXQZCNSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)OC(=O)N(C)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)OC1=C[N+](=CC=C1)C)C([2H])([2H])[2H].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.